3-Amino-N-(2-furylmethyl)-4-methylbenzamide
Description
3-Amino-N-(2-furylmethyl)-4-methylbenzamide (CAS: 926192-92-9) is a benzamide derivative with the molecular formula C₁₃H₁₄N₂O₂ and a molecular weight of 230.26 g/mol. Its structure comprises a 4-methylbenzamide core, a 3-amino substituent on the benzene ring, and a 2-furylmethyl group attached to the amide nitrogen (). This compound is primarily used in research settings, with applications in medicinal chemistry and kinase inhibition studies. Key physicochemical properties include:
Properties
IUPAC Name |
3-amino-N-(furan-2-ylmethyl)-4-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-9-4-5-10(7-12(9)14)13(16)15-8-11-3-2-6-17-11/h2-7H,8,14H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCNDUJRDZWAHFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2=CC=CO2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-(2-furylmethyl)-4-methylbenzamide typically involves the reaction of 3-amino-4-methylbenzoic acid with 2-furylmethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
While specific industrial production methods for 3-Amino-N-(2-furylmethyl)-4-methylbenzamide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Amino-N-(2-furylmethyl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form corresponding alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzamides depending on the reagents used.
Scientific Research Applications
3-Amino-N-(2-furylmethyl)-4-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Amino-N-(2-furylmethyl)-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues of 4-Methylbenzamide Derivatives
The 4-methylbenzamide scaffold is a common pharmacophore in kinase inhibitors. Below is a comparative analysis of structurally related compounds:
| Compound Name | Molecular Formula | Key Substituents | Biological Activity/Application | Reference Evidence |
|---|---|---|---|---|
| 3-Amino-N-(2-furylmethyl)-4-methylbenzamide | C₁₃H₁₄N₂O₂ | 3-amino, 4-methyl, N-(2-furylmethyl) | Research use; kinase inhibition studies | 10 |
| N-(6-(2-aminophenylamino)-6-oxohexyl)-4-methylbenzamide (Compound 109) | C₁₄H₁₈N₂O₂ | 4-methylbenzamide, hexyl linker, 2-aminophenyl | HDAC1/HDAC3 inhibition (Ki ratio: 6-fold selectivity for HDAC1) | 2 |
| N-(6-(2-amino-4-fluorophenylamino)-6-oxohexyl)-4-methylbenzamide (Compound 136) | C₁₄H₁₇FN₂O₂ | 4-methylbenzamide, hexyl linker, 4-fluoro-2-aminophenyl | HDAC1/HDAC3 inhibition (Ki ratio: 3-fold selectivity for HDAC1) | 2 |
| 3-Amino-4-chloro-N-(2-furylmethyl)benzamide | C₁₂H₁₁ClN₂O₂ | 3-amino, 4-chloro, N-(2-furylmethyl) | Structural analogue with increased electrophilicity due to Cl substitution | 13 |
| 3-Amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide | C₁₄H₁₃BrN₂O₂ | 3-amino, 4-methyl, N-(5-bromo-2-hydroxyphenyl) | Bromo and hydroxyl groups enhance halogen bonding and solubility | 14 |
| N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-4-methylbenzamide (CAS 872332-67-7) | C₂₂H₂₆F₃N₃O | 4-methylbenzamide, trifluoromethyl, ethylpiperazinyl | Enhanced lipophilicity and kinase binding affinity | 15 |
Key Observations:
Substituent Effects on Selectivity: Compounds 109 and 136 () demonstrate that fluorination at the 4-position of the phenylamine group reduces HDAC1/HDAC3 selectivity ratios (from 6-fold to 3-fold). The hexyl linker in these compounds enables slow-on/slow-off inhibition kinetics, unlike the target compound’s furylmethyl group, which may confer faster binding dynamics.
Electronic and Steric Modifications :
- Replacing the 4-methyl group in the target compound with a 4-chloro substituent () introduces electronegativity, which could alter interactions with kinase active sites.
- The bromo and hydroxyl groups in ’s compound enhance halogen bonding and hydrogen-bonding capabilities, respectively, which may improve target engagement in hydrophobic pockets.
Kinase Inhibitors with 4-Methylbenzamide Scaffolds
The 4-methylbenzamide moiety is frequently employed in kinase inhibitors due to its ability to mimic ATP’s adenine ring. Notable examples include:
Ponatinib Analogues ():
- Compound 153 : Contains an ethynyl-linked imidazopyridine group and a 4-methylbenzamide core. It exhibits potent activity against ABL kinase mutants (e.g., T315I) but suffers from low oral bioavailability in rats.
- Compound 13 : Features a tert-butyl-oxazolyl group, enhancing enzymatic potency compared to ethylenic precursors.
Hybrid 4-Methylbenzamide-Purine Derivatives ():
- These compounds combine 4-methylbenzamide with purine bases via flexible linkers, mimicking type-2 SMKIs (signal transduction kinase inhibitors). They show activity against PDGFRα, Abl, and VEGFR1 kinases.
Comparison with Target Compound:
- Unlike purine hybrids (), the target compound lacks a heterocyclic base, limiting its ability to fully mimic ATP but possibly reducing off-target effects.
Physicochemical and Pharmacokinetic Differences
Biological Activity
3-Amino-N-(2-furylmethyl)-4-methylbenzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C12H12N2O2
- Molecular Weight : 216.24 g/mol
- IUPAC Name : 3-Amino-N-(2-furylmethyl)-4-methylbenzamide
The compound features an amine group and a furan moiety, which are significant for its biological interactions.
The biological activity of 3-Amino-N-(2-furylmethyl)-4-methylbenzamide is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound can modulate enzyme activity or receptor function, potentially leading to various therapeutic effects including:
- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.
- Anti-inflammatory Effects : The presence of the amino group suggests potential anti-inflammatory activity, which is common among compounds with similar structures .
Synthesis and Characterization
The synthesis of 3-Amino-N-(2-furylmethyl)-4-methylbenzamide typically involves the reaction of 3-amino-4-methylbenzoic acid with 2-furylmethylamine using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) in organic solvents like dichloromethane.
Case Studies and Experimental Data
- Anticancer Activity : A study evaluated the cytotoxic effects of various benzamide derivatives, including those with structural similarities to 3-Amino-N-(2-furylmethyl)-4-methylbenzamide. Results indicated significant inhibitory effects on cancer cell lines, suggesting potential as an anticancer agent .
- Enzyme Inhibition Studies : Research has shown that benzamide derivatives can inhibit key enzymes involved in disease pathways. For instance, studies on related compounds have demonstrated their ability to inhibit receptor tyrosine kinases, which are crucial in cancer progression .
Comparative Analysis
To better understand the efficacy and uniqueness of 3-Amino-N-(2-furylmethyl)-4-methylbenzamide, it is useful to compare it with similar compounds:
| Compound Name | Structure Similarity | Biological Activity |
|---|---|---|
| 3-Amino-4-methylbenzamide | Moderate | Antimicrobial, Anti-inflammatory |
| 4-Methylbenzamide | Low | Mild antimicrobial effects |
| N-(Furylmethyl) derivatives | High | Potentially similar activities |
Q & A
Q. What are the optimal synthetic routes for 3-Amino-N-(2-furylmethyl)-4-methylbenzamide, and how can purity be ensured?
The synthesis typically involves coupling 4-methyl-3-aminobenzoic acid derivatives with 2-furylmethylamine. Key steps include:
- Amide bond formation : Use 4-methylbenzoyl chloride (or activated ester) reacted with 2-furylmethylamine in anhydrous dichloromethane or toluene, catalyzed by triethylamine or pyridine to neutralize HCl .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity. Monitor via HPLC (C18 column, UV detection at 254 nm) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR : and NMR to confirm the amide bond, furan ring protons (δ 6.2–7.4 ppm), and methyl group (δ 2.3–2.5 ppm) .
- Mass spectrometry : ESI-MS in positive ion mode to verify molecular weight (e.g., [M+H] at m/z 259.3).
- FTIR : Peaks at ~1650 cm (amide C=O) and ~3300 cm (N-H stretch) .
Q. How can researchers design initial biological activity assays for this compound?
- Enzyme inhibition : Test against cyclooxygenase (COX) and lipoxygenase (LOX) using fluorometric or colorimetric assays (e.g., COX-2 inhibition via prostaglandin E ELISA) .
- Cellular assays : Evaluate anti-inflammatory activity in RAW 264.7 macrophages by measuring TNF-α/IL-6 levels via qPCR or ELISA .
Advanced Research Questions
Q. How to resolve contradictions in reported enzymatic inhibition data (e.g., varying IC50_{50}50)?
- Assay standardization : Control variables like enzyme source (recombinant vs. tissue-derived), substrate concentration, and incubation time .
- Compound stability : Assess degradation under assay conditions via LC-MS. Use fresh DMSO stocks to avoid solvent-induced artifacts .
- Structural analogs : Compare with derivatives (e.g., 3-Amino-N-(2,4-dimethylphenyl)-4-methylbenzamide) to identify substituent effects .
Q. What crystallographic strategies are recommended for resolving its 3D structure?
- Data collection : Use synchrotron X-ray sources (λ = 0.7–1.0 Å) for high-resolution data. Mount crystals in cryoprotectant (e.g., 20% glycerol) at 100 K .
- Refinement : SHELXL for small-molecule refinement. Address twinning with TWIN/BASF commands in SHELX .
- Validation : Check geometry via PLATON/ADDSYM and R for model bias .
Q. How to investigate its mechanism of action at the molecular level?
- Molecular docking : Use AutoDock Vina with COX-2 (PDB: 5KIR) or LOX (PDB: 1N8Q) to predict binding modes. Validate via mutagenesis (e.g., HisAla in COX-2) .
- Surface plasmon resonance (SPR) : Measure binding kinetics (k/k) to purified enzymes .
Q. What strategies improve solubility and bioavailability for in vivo studies?
- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated amine) .
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm, PDI < 0.2) .
- Pharmacokinetics : Monitor plasma half-life in rodents via LC-MS/MS after oral/intravenous administration .
Q. How to analyze metabolic stability in hepatic microsomes?
- Incubation : Use human liver microsomes (1 mg/mL) with NADPH (1 mM) at 37°C. Quench with acetonitrile at 0, 15, 30, and 60 min .
- Data analysis : Calculate t and intrinsic clearance (Cl) using the substrate depletion method .
Methodological Challenges
Q. How to troubleshoot low yields during scale-up synthesis?
- Process optimization : Switch from batch to flow chemistry for better heat/mass transfer .
- Catalysis : Screen Pd/C or Ni catalysts for reductive amination steps .
Q. What computational tools predict off-target interactions?
- SwissTargetPrediction : Upload SMILES string to identify potential targets (e.g., kinases, GPCRs) .
- Molecular dynamics simulations : GROMACS for 100-ns simulations to assess binding stability .
Data Interpretation
Q. How to validate conflicting thermal analysis (DSC/TGA) results?
Q. What statistical methods are suitable for dose-response studies?
- Nonlinear regression : Fit IC data with GraphPad Prism using a four-parameter logistic model .
- Outlier detection : Apply Grubbs’ test (α = 0.05) to exclude anomalous replicates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
